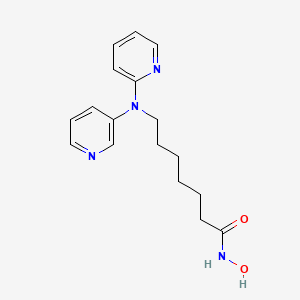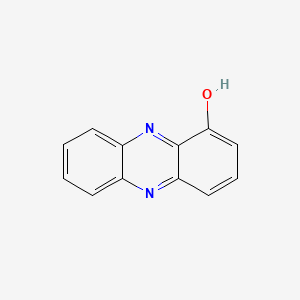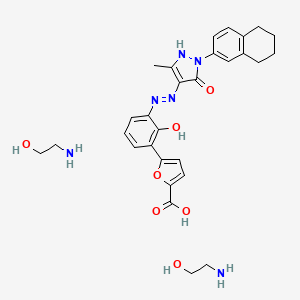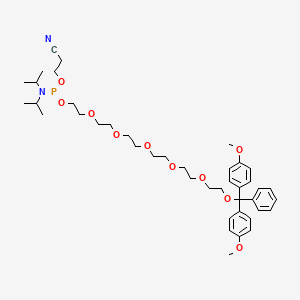
Tert-butyl 2-(2-hydroxyethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(2-hydroxyethoxy)acetate (TBHEEA) is a compound that has been widely studied for its various applications in scientific research. It is a derivative of acetate, an organic compound that is commonly used in organic synthesis. TBHEEA is a colorless, volatile liquid with a mild odor. It is soluble in water, alcohol, and most organic solvents. It has a low vapor pressure and is stable at room temperature. TBHEEA has been used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a starting material in the synthesis of a variety of other compounds.
Scientific Research Applications
In electrochemistry, derivatives of tert-butyl, such as tert-butylhydroquinone (BHQ), tert-butyl-4-hydroxyanisole (BHA), and butylated hydroxytoluene (BHT), have been investigated for their oxidation properties using voltammetry at platinum microelectrodes in acetic acid (Michalkiewicz, Mechanik, & Malyszko, 2004).
Tert-butyl compounds like methyl tert-butyl ether (MTBE) have been studied for their degradation pathways in the UV/H2O2 process, revealing the formation of various intermediates and byproducts (Stefan, Mack, & Bolton, 2000).
Research into tert-butyl-NNO-azoxy compounds has led to the discovery of efficient methods for the synthesis of nitrogen heterocycles, which are valuable in pharmaceutical and chemical industries (Klenov et al., 2016).
Alkyl esters of 2-endo-hydroxy-1,8-cineole, including the tert-butyl acetate, have been synthesized and evaluated for their antimicrobial and bactericidal activities, offering potential applications in healthcare and food preservation (Miyazawa & Hashimoto, 2002).
Tert-butyl compounds like 2,6-di-tert-butyl-4-methylphenol have been studied for their use as antioxidants in lubricant oils, showcasing their importance in industrial applications (del Nogal Sánchez et al., 2010).
Research on the oxidative stress effects of tert-butyl hydroperoxide in mammalian cells has provided insights into DNA base damage and potential implications for health and disease understanding (Altman et al., 1994).
properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-8(2,3)12-7(10)6-11-5-4-9/h9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDJWYPWOFCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-hydroxyethoxy)acetate | |
CAS RN |
287174-32-7 |
Source


|
| Record name | Hydroxy-PEG1-CH2CO2tBu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


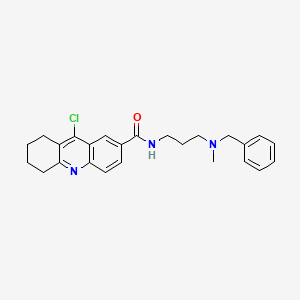
![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)
